molecular formula C10H14BNO5S B1450890 4-(Morpholinosulfonyl)phenylboronic acid CAS No. 486422-68-8

4-(Morpholinosulfonyl)phenylboronic acid

Cat. No.: B1450890
CAS No.: 486422-68-8
M. Wt: 271.1 g/mol
InChI Key: BRRALDPVXKGEEE-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinosulfonyl group

Biochemical Analysis

Biochemical Properties

4-(Morpholinosulfonyl)phenylboronic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a boronic acid derivative, which allows it to form reversible covalent bonds with diols and other nucleophiles . This property makes it useful in the inhibition of serine proteases and other enzymes that have active site serine residues. The compound’s ability to form stable complexes with these enzymes can lead to the modulation of their activity, making it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound’s interaction with specific enzymes can lead to changes in the phosphorylation status of key signaling proteins, thereby altering cell signaling pathways. Additionally, its impact on gene expression can result in changes in the levels of various proteins, which can affect cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. Studies have shown that the compound’s effects on cellular processes can persist for varying durations, depending on the specific experimental conditions and the concentration used.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. It is important to carefully determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by its binding to proteins and other biomolecules. This can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. Its localization can also be influenced by interactions with other biomolecules, which can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinosulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with morpholine and a sulfonylating agent. The reaction is usually carried out under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The general reaction scheme can be represented as follows: [ \text{4-Bromophenylboronic acid} + \text{Morpholine} + \text{Sulfonylating agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholinosulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Boronic Esters: Formed through oxidation.

    Boranes: Formed through reduction.

    Coupled Products: Formed through Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Uniqueness: 4-(Morpholinosulfonyl)phenylboronic acid is unique due to the presence of the morpholinosulfonyl group, which enhances its solubility and reactivity in various chemical environments. This makes it particularly useful in applications requiring specific interactions with diol-containing molecules.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRALDPVXKGEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657280
Record name [4-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-68-8
Record name [4-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 25 g of the compound obtained in Step A (70.8 mmol) and 26 ml of triisopropyl borate in 400 ml of THF cooled to −60° C. there are added, dropwise, over 45 minutes and under a gentle current of nitrogen, 53 ml of a 1.6M solution of BuLi (84.9 mmol) in hexane. The reaction solution is then stirred for 1 hour 30 minutes at −60° C. and is subsequently returned to ambient temperature over 2 hours. The reaction mixture is treated with about 100 ml of 1N HCl and is extracted 3 times with ethyl acetate. The organic phases are collected, washed with brine, dried (MgSO4) and evaporated under reduced pressure. The residue obtained is chromatographed on an SiO2 column, eluting with CH2Cl2 and then with a mixture of CH2Cl2/MeOH 98/2 and then 95/5. After evaporation of the fractions, the residue is triturated in ethyl ether to yield the title product after filtration.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84.9 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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